N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide is a structurally complex benzamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 3,4-dimethoxyphenyl substituent and a 3-(trifluoromethyl)benzamide group. This compound combines multiple pharmacophoric elements:
- Thiazolo-triazole heterocycle: A bicyclic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- 3,4-Dimethoxyphenyl group: A common motif in bioactive molecules, often associated with improved solubility and receptor interactions .
- Trifluoromethyl benzamide: The electron-withdrawing trifluoromethyl group increases lipophilicity and resistance to oxidative degradation .
The thiazolo-triazole core likely requires cyclization strategies similar to those used in thiadiazolobenzamide synthesis, such as elimination of methanethiol or hydrogen sulfide during heterocycle formation .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3S/c1-31-17-7-6-13(11-18(17)32-2)19-27-21-29(28-19)16(12-33-21)8-9-26-20(30)14-4-3-5-15(10-14)22(23,24)25/h3-7,10-12H,8-9H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIOIGJSLXGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex synthetic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C22H22F3N5O3S
- Molecular Weight : 463.51 g/mol
- CAS Number : 896000-54-7
The structure incorporates a thiazolo[3,2-b][1,2,4]triazole moiety linked to a trifluoromethylbenzamide group. This unique configuration is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research has shown that compounds containing the triazole nucleus exhibit significant antimicrobial properties. The thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to demonstrate:
- Antibacterial Activity : Studies indicate that similar compounds exhibit minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, one derivative demonstrated an MIC of 1–8 μg/mL against multiple bacterial strains, outperforming standard antibiotics like norfloxacin and chloromycin .
- Antifungal Activity : The antifungal efficacy of triazole derivatives is well-documented. Compounds with similar structures have shown potent activity against fungi such as Candida albicans and Aspergillus flavus, often with MIC values significantly lower than those of established antifungal agents .
Anticancer Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell cycle progression. Specific studies have highlighted that compounds with triazole rings can interfere with DNA synthesis and repair mechanisms in cancer cells .
Anti-inflammatory and Analgesic Properties
Some studies suggest that thiazolo[3,2-b][1,2,4]triazole derivatives may possess anti-inflammatory and analgesic effects. These activities are crucial for developing new therapeutic agents for chronic pain and inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be linked to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Triazole Ring | Antifungal and antibacterial activity |
| Thiazole Moiety | Enhances interaction with biological targets |
| Trifluoromethyl Group | Increases lipophilicity and bioavailability |
The presence of the trifluoromethyl group is particularly noted for enhancing the compound's potency against resistant strains of bacteria .
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study published in PubMed Central highlighted the broad-spectrum antimicrobial activity of various 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation focused on the anticancer properties of triazole-containing compounds demonstrated significant cytotoxic effects on various cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit a wide range of antimicrobial properties. The thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to possess antibacterial and antifungal activities. For instance:
- Antibacterial Effects : Studies have shown that derivatives of 1,2,4-triazoles demonstrate potent antibacterial activity against various Gram-positive and Gram-negative bacteria. Compounds similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL .
- Fungal Inhibition : The compound also exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus flavus, indicating its potential as an antifungal agent in clinical settings .
Anticancer Potential
The thiazolo[3,2-b][1,2,4]triazole scaffold has been explored for its chemotherapeutic effects. Research has highlighted the role of similar compounds in cancer prevention and treatment:
- Mechanisms of Action : These compounds can induce apoptosis in cancer cells through various pathways. For example, they may inhibit specific enzymes involved in tumor growth or modulate signaling pathways critical for cell proliferation .
- Case Studies : Some studies have demonstrated that triazole derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Neuroprotective Effects
Emerging research suggests that triazole derivatives may also possess neuroprotective properties. They have been implicated in protecting neuronal cells from oxidative stress and apoptosis:
- Mechanisms : These compounds may enhance antioxidant defenses or inhibit neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Other Therapeutic Applications
The versatility of this compound extends beyond antimicrobial and anticancer applications:
- Anti-inflammatory : Some studies suggest that these compounds may exhibit anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory mediators.
- Cardioprotective Effects : There is preliminary evidence indicating potential cardioprotective effects through the modulation of cardiac signaling pathways during ischemic events .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound shares the 3,4-dimethoxyphenyl group with Rip-B but replaces the simple benzamide with a trifluoromethyl-substituted benzamide and a thiazolo-triazole core .
- Compared to the triazolo-pyridazine derivative , the target’s thiazolo-triazole core may confer distinct electronic properties and steric effects, influencing receptor binding.
Implications for Target Compound :
- The high yield (80%) of Rip-B suggests that benzamide coupling is efficient, but introducing the thiazolo-triazole core may require additional steps (e.g., cyclization), likely reducing overall yield .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties
Key Insights :
- The trifluoromethyl group in the target compound likely enhances membrane permeability compared to non-fluorinated analogues .
- The thiazolo-triazole core may improve metabolic stability over simpler heterocycles (e.g., triazinones in ) .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step protocols, typically starting with the formation of the thiazolo-triazole core, followed by coupling with substituted benzamide groups. Key steps include:
- Thiazolo-triazole ring formation : Cyclization of thioamide precursors with hydrazine derivatives under reflux conditions in ethanol or THF .
- Benzamide coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres .
- Yield optimization : Catalysts like DMAP or microwave-assisted synthesis (e.g., 100°C, 30 min) improve reaction efficiency .
- Purification : HPLC or column chromatography with gradients (e.g., 70:30 hexane/ethyl acetate) ensures >95% purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 160–165 ppm for trifluoromethyl carbons) validate substituent positions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 530.12) .
- HPLC : Retention time (e.g., 12.3 min on C18 column) and area-under-curve (>98%) assess purity .
Q. What are the compound’s key physicochemical properties relevant to in vitro assays?
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤10 mM) .
- Stability : Degrades <5% in PBS (pH 7.4) over 24 hours at 25°C, but unstable under UV light .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core modifications : Replace the 3,4-dimethoxyphenyl group with halogenated or bulkier aryl groups to assess target binding .
- Substituent effects : Compare trifluoromethyl vs. nitro or cyano groups at the benzamide position for potency against kinase targets .
- In silico modeling : Use docking simulations (AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .
Q. How should contradictory data from biological assays (e.g., IC₅₀ variability) be resolved?
- Assay standardization : Replicate experiments under controlled ATP concentrations (1–10 µM) to minimize kinase assay variability .
- Data normalization : Use Z-factor analysis to validate high-throughput screening results .
- Orthogonal assays : Confirm activity via SPR (binding affinity) and cell-based proliferation assays (e.g., MTT) .
Q. What strategies mitigate off-target effects in in vivo models?
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., demethylated or glucuronidated derivatives) .
- Dose optimization : PK/PD studies in rodents (e.g., 10 mg/kg IV, t₁/₂ = 4.2 h) balance efficacy and toxicity .
- Target engagement assays : Use CRISPR-edited cell lines to validate on-target effects .
Methodological Notes
- Contradictory evidence : Discrepancies in biological activity may arise from assay conditions (e.g., ATP concentration) or impurity batches. Always cross-validate with orthogonal methods .
- Advanced purification : Preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) resolves diastereomers or regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
